molecular formula C11H10BrFO4 B2531477 2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 1912845-39-6

2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid

Cat. No.: B2531477
CAS No.: 1912845-39-6
M. Wt: 305.099
InChI Key: KFSAMSNWEVFHJA-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C11H10BrFO4 It is a derivative of propanoic acid, featuring a bromine and fluorine-substituted phenyl group, a methoxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.

    Methoxylation: The intermediate product is then subjected to methoxylation, where a methoxy group is introduced.

    Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid
  • 2-[(3-Chloro-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid
  • 2-[(3-Bromo-5-chlorophenyl)methyl]-3-methoxy-3-oxopropanoic acid

Uniqueness

2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(3-bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO4/c1-17-11(16)9(10(14)15)4-6-2-7(12)5-8(13)3-6/h2-3,5,9H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAMSNWEVFHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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